N-Boc-(+/-)-3-氨基丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc protected amines are a class of compounds where an amine function is protected by a tert-butyl carbamate (Boc) group . This protection is pivotal in the synthesis of multifunctional targets, especially when amino functions are involved .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

Boc-protected amines are stable under a variety of conditions. They are stable towards most nucleophiles and bases .科学研究应用

Catalyst for N-tert-Butoxycarbonylation

N-Boc-protected amino acids are pivotal in peptide synthesis due to their resistance to racemization. A study demonstrated the use of a commercially available heteropoly acid, H3PW12O40, as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process is crucial for preparing N-Boc derivatives chemoselectively in excellent yields, which are essential in Merrifield’s solid phase peptide synthesis due to their stability to catalytic hydrogenation and resistance towards basic and nucleophilic attacks (Heydari et al., 2007).

Native Chemical Ligation

N-Boc-β-mercapto-L-phenylalanine enables native chemical ligation at phenylalanine. This application is significant for peptide synthesis, allowing the creation of complex peptide structures by facilitating the ligation with C-terminal thioesters followed by selective desulfurization. It showcases the method's adaptability for synthesizing peptides with specific sequences and functionalities (Crich & Banerjee, 2007).

Synthesis of β-Peptides

The synthesis of β-peptides using N-Boc-protected amino acids demonstrates the role of N-Boc-3-aminobutene in creating geminally disubstituted β-amino acids. These peptides are significant for developing new materials and drugs due to their unique structural properties and potential for creating novel secondary structures not found in natural peptides (Seebach et al., 1998).

CO2 Utilization in Synthesis

A study on the one-pot synthesis of α-amino acids from CO2 highlights the utility of N-Boc-(+/-)-3-aminobutene in environmental chemistry. It presents a method for converting N-Boc-imines into α-aryl or α-alkenyl glycine derivatives under gaseous CO2, demonstrating the role of N-Boc derivatives in incorporating CO2 into valuable products (Mita et al., 2012).

Photocatalytic Applications

N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) synthesized via hydrothermal treatment show promising applications in environmental remediation as visible light photocatalysts for air cleaning. The inclusion of N-Boc groups in the synthesis of these materials underscores the importance of N-Boc derivatives in developing photocatalysts with enhanced performance and durability (Dong et al., 2013).

作用机制

Target of Action

N-Boc-(+/-)-3-aminobutene, also known as Tert-butyl N-but-3-en-2-ylcarbamate, is primarily used as a protective group for amines in the synthesis of peptides and other complex organic molecules . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions. This is achieved through the formation of tert-butylcarbamates, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The N-Boc protection is chemoselective, meaning it selectively reacts with the amine groups without affecting other functional groups present in the molecule .

Biochemical Pathways

The N-Boc protection and deprotection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The protected amines can undergo various chemical reactions without interference from the amine group. After these reactions, the N-Boc group can be readily removed under a variety of conditions, revealing the original amine group .

Pharmacokinetics

The properties of the compound, such as its stability and reactivity, play a crucial role in its effectiveness as a protective group .

Result of Action

The result of the action of N-Boc-(+/-)-3-aminobutene is the successful protection and deprotection of amine groups in complex organic molecules. This allows for the synthesis of peptides and other biomolecules with high precision and efficiency .

Action Environment

The action of N-Boc-(+/-)-3-aminobutene can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For example, the efficiency of N-Boc protection has been shown to increase under ultrasound irradiation . Additionally, the choice of catalyst can significantly affect the reaction .

未来方向

属性

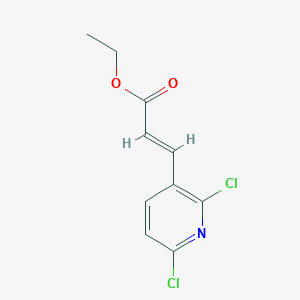

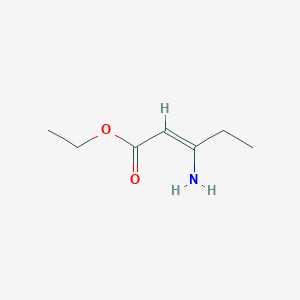

IUPAC Name |

tert-butyl N-but-3-en-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFRIUDSLUQLOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)

![2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B2744007.png)

![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2744008.png)

![5-[1-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2744010.png)

![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)